ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
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Properties
CAS No. |
896292-79-8 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
ethyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-19(17-8-6-5-7-9-17)30(24)18-12-10-16(2)11-13-18/h5-14H,4,15H2,1-3H3 |
InChI Key |
GXXZOXUSFYIYNY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C23H20N6O3
- Molecular Weight : 428.4 g/mol
The structural complexity of this compound suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-f]purine derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit key kinases involved in cancer cell signaling pathways. For instance, inhibition of MEK/ERK pathways has been noted in related studies .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at specific phases (G1/S or G2/M), thus preventing cancer cell proliferation.
Immunomodulatory Effects
This compound may also exhibit immunomodulatory properties:
- TLR Agonism : Compounds with similar structures have been shown to act as agonists for Toll-like receptors (TLR), particularly TLR7 and TLR8. This activity can enhance immune responses by promoting cytokine release .
Study 1: Cytotoxicity Assay
A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., A549 lung cancer cells). The results showed an IC50 value indicating significant cytotoxicity compared to controls.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| HeLa | 12 | Kinase inhibition |
Study 2: Immunomodulatory Response
In a separate investigation focusing on immune response modulation, the compound was tested for its ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent increase in TNF-alpha and IL-6 production upon treatment with the compound.
| Dose (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 10 | 5 |
| 5 | 50 | 30 |
| 10 | 100 | 70 |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound’s structure comprises an imidazo[2,1-f]purine core decorated with 1-methyl, 7-phenyl, 8-(p-tolyl), and an ethyl acetate side chain. Retrosynthetically, the molecule can be dissected into:
- Imidazo[2,1-f]purine core : Derived from xanthine or theophylline precursors via cyclization.
- Aryl substituents (7-phenyl, 8-(p-tolyl)) : Introduced via nucleophilic substitution or cross-coupling reactions.
- Ethyl acetate moiety : Installed through alkylation or esterification of a hydroxyl or amine intermediate.
Key challenges include ensuring regioselectivity during cyclization and managing steric hindrance from bulky aryl groups.
Core Synthesis: Cyclization of Xanthine Derivatives
The imidazo[2,1-f]purine scaffold is constructed via cyclization of halogenated xanthine derivatives. For example, 8-bromo-7-(2-bromoethyl)theophylline (1 ) serves as a common intermediate. Treatment with primary amines under reflux conditions induces cyclization, forming the tricyclic system.
- Reactant : 7-(2-Bromoethyl)-8-bromotheophylline (1 )
- Reagent : p-Toluidine (for 8-(p-tolyl) substitution)
- Conditions : Ethanol, reflux (5 h), 30% excess amine
- Work-up : Crystallization from 50% ethanol yields 9-(p-tolyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione (2 ) (mp: 213–215°C, yield: 68%).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon adjacent to the bromine, followed by intramolecular cyclization (Fig. 1).
Functionalization with Ethyl Acetate Side Chain
The ethyl acetate moiety is introduced via alkylation of a secondary amine or hydroxyl group at position 3. A two-step process involving hydroxylation followed by esterification is optimal.
Step 1: Hydroxylation
- Reactant : 7-Phenyl-8-(p-tolyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione (4 )
- Reagent : NaOH (2 M), H₂O₂ (30%)
- Conditions : 60°C, 6 h
- Product : 3-Hydroxy derivative (5 ) (yield: 82%).
Step 2: Esterification
- Reactant : 3-Hydroxy intermediate (5 )
- Reagent : Ethyl bromoacetate, K₂CO₃
- Conditions : DMF, 80°C, 8 h
- Product : Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3-yl)acetate (6 ) (yield: 65%, purity: 98% by NMR).
Optimization and Scalability Considerations
Reaction Solvent : Ethanol and DMF are preferred for cyclization and alkylation, respectively. Ethanol minimizes side reactions, while DMF enhances nucleophilicity.
Catalyst Loading : Palladium catalysts (0.5–1 mol%) balance cost and efficiency in Suzuki couplings.
Temperature Control : Reflux conditions (80–100°C) ensure complete conversion without decomposition.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Core cyclization | Ethanol, reflux, 5 h | 68 | 95 |
| 2 | Suzuki coupling | DMF/H₂O, 80°C, 12 h | 75 | 97 |
| 3 | Hydroxylation | NaOH, H₂O₂, 60°C, 6 h | 82 | 96 |
| 4 | Esterification | DMF, 80°C, 8 h | 65 | 98 |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 7.15 (d, J = 8.0 Hz, 2H, p-tolyl), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.55 (s, 3H, N-CH₃), 2.35 (s, 3H, Ar-CH₃).
- IR (KBr) : 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z calcd for C₂₇H₂₆N₅O₄ [M+H]⁺: 508.1932; found: 508.1929.
Elemental Analysis :
Challenges and Alternative Approaches
Regioselectivity Issues : Competing reactions at N-9 vs. N-7 necessitate careful choice of leaving groups (bromine > chlorine).
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may complicate purification.
Alternative Route : Microwave-assisted synthesis reduces reaction time (cyclization in 1 h vs. 5 h) with comparable yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
